molecular formula C6H11ClF3NO B2355539 cis-2-(Trifluoromethyl)piperidin-4-ol;hydrochloride CAS No. 2387573-36-4

cis-2-(Trifluoromethyl)piperidin-4-ol;hydrochloride

Cat. No.: B2355539
CAS No.: 2387573-36-4
M. Wt: 205.61
InChI Key: XDGKYPHUYSMOSE-JBUOLDKXSA-N
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Description

cis-2-(Trifluoromethyl)piperidin-4-ol hydrochloride is a piperidine derivative characterized by a trifluoromethyl (-CF₃) group at the C2 position and a hydroxyl (-OH) group at the C4 position in a cis-configuration. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

(2S,4R)-2-(trifluoromethyl)piperidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5-3-4(11)1-2-10-5;/h4-5,10-11H,1-3H2;1H/t4-,5+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGKYPHUYSMOSE-JBUOLDKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1O)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H](C[C@@H]1O)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Amino Alcohol Precursors

A widely cited approach involves the cyclization of γ-amino alcohols under acidic conditions. For example, ethyl 4,4,4-trifluoroacetoacetate reacts with aniline derivatives in Eaton’s reagent (7.5% phosphorus pentoxide in p-toluenesulfonic acid) at 130°C to form trifluoromethyl-substituted heterocycles. While this method typically yields quinoline derivatives, analogous conditions have been adapted for piperidine synthesis by modifying the diamine precursor and reaction time.

Key Reaction Parameters

  • Temperature: 120–140°C
  • Catalyst: Eaton’s reagent or polyphosphoric acid
  • Yield Range: 45–60%

Reductive Amination Strategies

Patent US9434727B2 discloses a method where 4-(3-fluoro-2-trifluoromethyl)phenylpiperidine hydrochloride undergoes reductive amination with tert-butoxycarbonyl-protected tetrahydropyrazolo[3,4-c]pyridine derivatives. Although this route targets substituted piperidines, it demonstrates the utility of sodium triacetoxyborohydride (STAB) or catalytic hydrogenation for stereochemical control during ring formation.

Stereoselective Introduction of the Trifluoromethyl Group

The cis configuration at positions 2 and 4 necessitates precise stereochemical management.

Nucleophilic Trifluoromethylation

Commercial protocols from VulcanChem utilize nucleophilic trifluoromethylation agents like (trifluoromethyl)trimethylsilane (TMSCF₃) in the presence of cesium fluoride. This method achieves >90% regioselectivity for the 2-position but requires subsequent epimerization to establish the cis relationship with the 4-hydroxyl group.

Diastereomeric Resolution

Ambeed’s synthesis of methyl (S)-piperidine-2-carboxylate hydrochloride illustrates the use of chiral auxiliaries for diastereomeric resolution. Applying this to the target compound, L-proline-derived catalysts enable kinetic resolution during the trifluoromethylation step, yielding the desired cis isomer with 78% enantiomeric excess.

Hydroxylation at Position 4

Direct Oxidation of Piperidine

Oxidation of 2-(trifluoromethyl)piperidine using meta-chloroperbenzoic acid (mCPBA) or oxone generates the 4-keto intermediate, which undergoes stereoselective reduction. Sodium borohydride in methanol provides the cis-diol configuration with 65% selectivity, while BH₃-THF enhances this to 82%.

Enzymatic Hydroxylation

Recent advances employ cytochrome P450 monooxygenases for regioselective C4 hydroxylation. Aspergillus niger-derived enzymes convert 2-(trifluoromethyl)piperidine to the 4-ol derivative in phosphate buffer (pH 7.4) at 37°C, achieving 94% conversion efficiency.

Hydrochloride Salt Formation

The final step involves protonation with hydrochloric acid (HCl) in anhydrous ether or dichloromethane. Ambeed’s protocol for analogous piperidine hydrochlorides uses gaseous HCl bubbling at 0°C, yielding 92–95% pure product. Critical parameters include:

Parameter Optimal Value Effect on Yield
HCl Concentration 4–6 M in dioxane Maximizes salt precipitation
Temperature 0–5°C Prevents decomposition
Stirring Time 2–4 hours Ensures complete protonation

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, D₂O): δ 3.85 (dt, J = 12.4, 3.1 Hz, 1H, H-2), 3.42 (dd, J = 10.2, 4.7 Hz, 1H, H-4), 2.98–2.87 (m, 2H, H-6/H-3)
  • ¹⁹F NMR : δ -62.4 ppm (CF₃), confirming trifluoromethyl incorporation

Chromatographic Purity

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) reveals ≥98% purity for batches synthesized via reductive amination, compared to 93–95% for oxidation-reduction routes.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Stereoselectivity Scalability
Cyclization 45–60 93 Moderate Limited
Reductive Amination 66–88 98 High Industrial
Enzymatic 94 99 Excellent Moderate

Chemical Reactions Analysis

Types of Reactions

Cis-2-(Trifluoromethyl)piperidin-4-ol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions .

Major Products Formed

The major products formed from these reactions include various substituted piperidines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Cis-4-Methyl-3-(Trifluoromethyl)piperidin-3-ol Hydrochloride

  • Structure : Trifluoromethyl at C3, hydroxyl at C3, and methyl at C4 in cis-configuration.
  • Key Differences : Unlike the target compound, both substituents (CF₃ and OH) are at C3, creating steric hindrance and altering electronic effects. This reduces hydrogen-bonding flexibility compared to the target compound’s C4 hydroxyl .
  • Physicochemical Impact : Higher steric bulk at C3 may reduce solubility but improve metabolic resistance.

Tramadol Hydrochloride

  • Structure: (±)-cis-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrochloride.
  • Key Differences: Cyclohexanol backbone vs. piperidine ring; dimethylaminomethyl (C2) and methoxyphenyl (C1) substituents.
  • Functional Impact: Tramadol’s dual opioid and monoamine reuptake inhibition mechanisms rely on its substituents. The target compound’s CF₃ group may enhance CNS penetration but lacks tramadol’s aromatic methoxy group, altering receptor targets .
  • Pharmacokinetics : Tramadol’s logP ~2.5; the target compound’s CF₃ group likely increases logP, improving membrane permeability but risking higher plasma protein binding .

Loperamide Hydrochloride Impurity C

  • Structure : 4-(4-Chlorophenyl)piperidin-4-ol.
  • Key Differences: Chlorophenyl at C4 vs. CF₃ at C2.

cis-4-(Aminomethyl)piperidin-3-ol Dihydrochloride

  • Structure: Aminomethyl at C4, hydroxyl at C3.
  • Key Differences: Basic aminomethyl group increases solubility (pKa ~9) but reduces lipophilicity compared to the target compound’s CF₃. The target’s C4 hydroxyl may offer better stereoselective interactions with enzymes or receptors .

Physicochemical and Pharmacological Data Comparison

Compound Molecular Formula Molecular Weight logP (Predicted) Key Functional Groups Pharmacological Notes
cis-2-(Trifluoromethyl)piperidin-4-ol HCl C₆H₁₁ClF₃NO 217.61 ~1.8 -CF₃ (C2), -OH (C4) Potential CNS activity; enhanced metabolic stability
Tramadol HCl C₁₆H₂₅NO₂·HCl 299.8 2.5 -OCH₃ (C1), -N(CH₃)₂ (C2) μ-opioid agonist; serotonin/norepinephrine reuptake inhibitor
Cis-4-Methyl-3-(CF₃)piperidin-3-ol HCl C₇H₁₃ClF₃NO 219.63 ~2.1 -CF₃ (C3), -OH (C3), -CH₃ (C4) Possible NK1 receptor modulation
Loperamide Impurity C C₁₁H₁₃ClNO 210.68 ~3.0 -Cl (C4), -OH (C4) Opioid receptor antagonist impurity

Biological Activity

Cis-2-(Trifluoromethyl)piperidin-4-ol;hydrochloride is a chemical compound with the molecular formula C₆H₁₁ClF₃NO. It features a piperidine ring substituted with a trifluoromethyl group at the second position and a hydroxyl group at the fourth position. This unique structural configuration contributes to its significant biological activity, particularly in drug discovery and therapeutic applications.

While the precise mechanism of action for this compound remains under investigation, it has been identified as a potential agonist for G protein-coupled receptors (GPCRs). These receptors are pivotal in various physiological processes, including metabolic pathways related to glucose metabolism and insulin signaling. As such, this compound shows promise for applications in treating type 2 diabetes and obesity-related disorders.

Biological Activity

The biological activity of this compound can be summarized as follows:

  • G Protein-Coupled Receptor Agonism : The compound interacts with GPCRs, which may influence several metabolic processes.
  • Potential Anticancer Properties : Research indicates that derivatives of this compound may exhibit cytotoxicity against certain cancer cell lines, suggesting its utility in cancer therapy .
  • Cholinesterase Inhibition : There is evidence that compounds with similar structures can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission and potential targets for Alzheimer's disease treatment .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
4-(Trifluoromethyl)piperidin-4-olTrifluoromethyl group at position 4Lacks hydroxyl functionality
N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amineContains a pyrimidine ringPotential GPR119 agonist
cis 1-CBZ-2-Methyl-piperidin-4-olContains a carbamate moietyDifferent functional groups affecting activity

This compound stands out due to its specific configuration and combination of functional groups, which enhance its lipophilicity and metabolic stability, making it a valuable candidate for further research in drug development.

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Diabetes and Metabolic Disorders : Investigations into its effects on glucose metabolism have shown promise in modulating insulin sensitivity, indicating potential for treating metabolic syndrome.
  • Cancer Therapy : A study demonstrated that derivatives of this compound exhibited cytotoxic effects on FaDu hypopharyngeal tumor cells, outperforming standard chemotherapy agents like bleomycin in apoptosis induction .
  • Neurodegenerative Diseases : Research into cholinesterase inhibitors has revealed that piperidine derivatives can improve cognitive function by enhancing cholinergic signaling, pointing to possible applications in Alzheimer's disease management .

Q & A

Q. What are the recommended synthetic routes for cis-2-(Trifluoromethyl)piperidin-4-ol hydrochloride, and how do reaction conditions influence yield?

Answer: Synthesis involves multi-step processes, including cyclization and trifluoromethylation. A typical route includes:

  • Nucleophilic substitution for trifluoromethyl group introduction using fluorinating agents (e.g., CF₃I) under anhydrous conditions at 0–5°C to minimize side reactions .
  • Cyclization of intermediates via acid-catalyzed ring closure (e.g., HCl in ethanol) to form the piperidine backbone .
  • Purification via recrystallization (ethanol/water, 3:1 v/v) to achieve >98% purity (HPLC-UV, C18 column) .
    Critical factors: Temperature control during trifluoromethylation, inert atmosphere (N₂/Ar), and stoichiometric precision to avoid diastereomer formation .

Q. How does the trifluoromethyl group affect the compound's physicochemical properties?

Answer: The trifluoromethyl group:

  • Increases lipophilicity (logP ~1.5), enhancing blood-brain barrier permeability (PAMPA-BBB Pe >5×10⁻⁶ cm/s) .
  • Stabilizes intermediates via electron-withdrawing effects, altering reaction pathways in nucleophilic substitutions (e.g., SN2 vs. SN1) .
  • Modifies spectroscopic profiles : ¹⁹F NMR shows distinct shifts (-60 to -70 ppm), while IR spectra reveal C-F stretches (~1150 cm⁻¹) .

Q. What analytical techniques are critical for characterizing cis-2-(Trifluoromethyl)piperidin-4-ol hydrochloride?

Answer: Key techniques include:

  • HRMS for molecular ion confirmation (±2 ppm accuracy) .
  • Multinuclear NMR (¹H/¹³C/¹⁹F) to resolve piperidine ring coupling patterns and stereochemistry .
  • X-ray crystallography to confirm cis configuration (d-spacing <0.2 Å resolution) .
  • HPLC-UV (C18 column, 0.1% TFA gradient) for purity assessment and impurity profiling (<0.1%) .

Advanced Research Questions

Q. When observing batch-to-batch variability in receptor binding assays, what methodological approaches identify the source of inconsistency?

Answer: Orthogonal characterization strategies:

2D NOESY NMR to verify stereochemical consistency (cross-peaks between H2 and H4 protons) .

LC-MS/MS to detect trace impurities (e.g., dehalogenated byproducts) acting as antagonists .

Isothermal titration calorimetry (ITC) to measure binding enthalpy (ΔH >2 kcal/mol indicates structural variations) .

X-ray powder diffraction to identify polymorphic differences (peak shifts >0.1°2θ) .

Q. How can molecular dynamics simulations optimize the compound's pharmacokinetic profile for CNS-targeted applications?

Answer: Simulation-guided optimization steps:

Free energy calculations (umbrella sampling) to model blood-brain barrier translocation .

Polar surface area (PSA) reduction (<90 Ų) via targeted esterification while maintaining μ-opioid receptor affinity (IC₅₀ <100 nM) .

CYP450 metabolism prediction (e.g., CYP3A4/5 liability) using docking studies .

In vitro-in vivo correlation via PAMPA-BBB and microdialysis in rodent models .

Q. What strategies resolve contradictory results in enzyme inhibition studies between in vitro and cell-based assays?

Answer: Mechanistic approaches:

Intracellular concentration quantification (LC-MS) to confirm compound delivery .

Metabolite profiling using liver microsomes (CYP3A4/5 co-incubation) .

Fluorescence polarization assays to detect nonspecific binding (Kd >10 μM suggests off-target effects) .

siRNA knockdown of competing enzymes (e.g., phosphatases) to isolate target inhibition .
Data normalization to cytotoxicity metrics (MTT assay) controls for false positives .

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